molecular formula C10H13BF2O3 B3060281 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid CAS No. 2096339-90-9

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid

Cat. No.: B3060281
CAS No.: 2096339-90-9
M. Wt: 230.02
InChI Key: CJYRRWCWAJPESW-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid (CAS: [2096339-90-9]) is a boronic acid derivative featuring a phenyl ring substituted with two fluorine atoms (positions 2 and 4), an isopropoxy group (position 3), a methyl group (position 5), and a boronic acid (-B(OH)₂) moiety. This compound is synthesized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Its structural complexity arises from the combination of electron-withdrawing fluorine atoms, a sterically demanding isopropoxy group, and a methyl substituent, which collectively influence its reactivity, solubility, and stability.

Properties

IUPAC Name

(2,4-difluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BF2O3/c1-5(2)16-10-8(12)6(3)4-7(9(10)13)11(14)15/h4-5,14-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYRRWCWAJPESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1F)OC(C)C)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401169918
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-90-9
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2,4-difluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401169918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with the formation of a Grignard reagent from 3-bromo-2,4-difluoro-5-methylphenol. Magnesium turnings react with the aryl bromide in tetrahydrofuran (THF) under inert atmosphere, generating the corresponding aryl magnesium bromide. Subsequent transmetallation with trimethyl borate at temperatures between −40°C and 10°C yields the boronic ester intermediate. Acidic hydrolysis (10% HCl) liberates the boronic acid, which is isolated via crystallization.

Key Parameters:

  • Temperature control during Grignard formation (30–40°C).
  • Stoichiometric excess of trimethyl borate (1.2–1.5 equiv) to ensure complete borylation.
  • Hydrolysis at 50°C to prevent boronic acid decomposition.

Yield and Purity Optimization

Table 1 summarizes critical data from scaled-up batches:

Parameter Value Source
Yield (crude) 88%
HPLC Purity (crude) 95.2%
Recrystallization Solvent Toluene/Water
Final Purity >99%

The use of toluene for recrystallization removes residual THF and inorganic salts, enhancing purity.

Suzuki-Miyaura Coupling Precursor Strategy

An alternative route involves synthesizing the boronic acid via cross-coupling of a halogenated precursor. While direct literature on this compound is sparse, analogous syntheses (e.g., 2-isopropoxy-5-methylphenylboronic acid, CAS 480438-71-9) provide mechanistic insights.

Halogenation and Protecting Group Chemistry

  • Iodination: 3-Isopropoxy-2,4-difluoro-5-methylphenol undergoes iodination using N-iodosuccinimide (NIS) in acetic acid, yielding the para-iodo derivative.
  • Borylation: Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in dimethyl sulfoxide (DMSO) at 80°C installs the boronic ester.
  • Deprotection: Acidic hydrolysis (HCl/MeOH) converts the pinacol ester to the boronic acid.

Catalyst System:

  • Pd(dppf)Cl₂ (1 mol%)
  • Potassium acetate (3 equiv)
  • Reaction time: 12–24 hours

Oxidative Hydrolysis of Boronic Esters

Patent CN103951688A alludes to oxidative methods for boronic acid synthesis, though full details are truncated. General protocols involve:

Hydrogen Peroxide-Mediated Oxidation

Boronic esters (e.g., trimethyl, pinacol) are treated with 30–50% H₂O₂ in methanol at 10–40°C. The reaction is monitored via LC-MS to confirm complete oxidation.

Analytical Validation:

  • LC-MS Parameters:
    • Column: C18, 2.1 × 50 mm
    • Mobile Phase: Water/acetonitrile gradient
    • LLOQ: 2–10 pg/mL

Challenges and Mitigation Strategies

Steric Hindrance and Electronic Effects

The ortho-fluorine and isopropoxy groups create steric congestion, slowing transmetallation in Suzuki couplings. Strategies include:

  • Using bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Elevated temperatures (80–100°C) to overcome kinetic barriers.

Boronic Acid Stability

Aqueous decomposition is minimized by:

  • Storing at 2–8°C under nitrogen.
  • Lyophilization to obtain anhydrous forms.

Industrial-Scale Production

Process Optimization

Chemscene’s pilot-scale data highlight:

  • Batch Size: 100 mg–1 kg
  • Purity Specification: ≥97% (HPLC)
  • Cost Drivers:
    • Trimethyl borate (≥$34/100 mg)
    • Palladium catalysts (≥$50/gram)

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound .

Scientific Research Applications

Coupling Reactions

One of the primary applications of 2,4-difluoro-3-isopropoxy-5-methylphenylboronic acid is in cross-coupling reactions. These reactions are vital for constructing complex organic molecules:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of arylboronic acids with aryl halides or alkenes to form biaryl compounds. The presence of the difluoro and isopropoxy groups enhances the reactivity and selectivity of this compound in such reactions .
  • Negishi Coupling : Similar to Suzuki-Miyaura, this reaction allows for the formation of carbon-carbon bonds using organozinc reagents. The unique substitution pattern of this compound may improve yields and functional group tolerance.

Reaction Pathways

The compound can also participate in other key reactions, including:

  • Gold-Catalyzed Reactions : Recent studies have demonstrated that arylboronic acids can be utilized in gold-catalyzed oxidative cross-coupling reactions. This method has shown promising results in producing high yields of desired products under mild conditions .

Binding Studies

Interaction studies involving this compound focus on its binding affinity with various biomolecules. These studies are crucial for understanding its potential therapeutic roles:

  • Enzyme Inhibition : Arylboronic acids have been investigated for their ability to inhibit certain enzymes involved in disease pathways. The specific functional groups in this compound may enhance its binding properties to target enzymes.

Case Studies

Several case studies have highlighted the efficacy of boronic acids in drug development:

  • N-acylethanolamine Hydrolyzing Acid Amidase (NAAA) Inhibitors : Research has shown that certain boronic acids can act as inhibitors for NAAA, which is implicated in pain and inflammation pathways. The structural characteristics of this compound may offer advantages in this context .

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid exerts its effects involves the formation of stable carbon-carbon bonds through the Suzuki–Miyaura coupling reaction. The boronic acid group interacts with palladium catalysts to facilitate the transfer of organic groups, leading to the formation of new chemical bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Key structural analogues differ in substituent positions, electronic effects, and steric profiles. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Boronic Acids
Compound Name Substituent Positions Substituent Groups Molecular Formula Molecular Weight (g/mol) CAS Number Notes
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid 2,4-F; 3-O-iPr; 5-CH₃ F, OCH(CH₃)₂, CH₃ C₁₀H₁₂B F₂O₃ 244.01 [2096339-90-9] 97% purity
4-Fluoro-3-methoxyphenylboronic acid 4-F; 3-OCH₃ F, OCH₃ C₇H₈BFO₃ 169.94 [16824-55] >97% purity
5-Fluoro-2-methoxyphenylboronic acid 5-F; 2-OCH₃ F, OCH₃ C₇H₈BFO₃ 169.94 [16824-65] Warning label
2-Fluoro-5-hydroxymethylphenylboronic acid 2-F; 5-CH₂OH F, CH₂OH C₇H₈BFO₃ 169.94 [1072952-25-0] Store at 0–6°C
3,5-Bis(trifluoromethyl)phenylboronic acid 3,5-CF₃ CF₃ C₈H₅B F₆O₂ 282.93 [32247-96-4] Strong electron withdrawal

Key Comparative Insights

Electronic Effects
  • However, analogues like 3,5-bis(trifluoromethyl)phenylboronic acid exhibit stronger electron-withdrawing effects due to CF₃ groups, which may accelerate oxidative addition in palladium-catalyzed couplings .
  • Methoxy vs. However, the bulkier isopropoxy group in the target compound may improve solubility in non-polar solvents .
Steric and Stability Considerations
  • Hydroxymethyl-substituted analogues (e.g., 2-Fluoro-5-hydroxymethylphenylboronic acid) require cold storage due to higher reactivity or hygroscopicity, whereas the methyl group in the target compound mitigates such instability .
Reactivity in Cross-Coupling Reactions
  • highlights that electron-deficient boronic acids (e.g., trifluoromethyl-substituted) exhibit superior reactivity in coupling with heteroaryl halides. The target compound’s fluorine and isopropoxy groups likely position it as a moderate electrophile, balancing reactivity and steric accessibility .
  • Dichlorophenylboronic acids (e.g., 2,4-Dichlorophenylboronic acid) from demonstrate that halogen substituents can alter regioselectivity in couplings compared to fluorine-substituted analogues .

Biological Activity

2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid is an arylboronic acid that has gained attention for its potential biological activities. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of difluoro and isopropoxy groups enhances its reactivity and solubility, making it a candidate for various applications in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C10H13BF2O3, with a molecular weight of approximately 230.02 g/mol. The structure includes a boron atom bonded to an aromatic ring, which is characteristic of boronic acids.

PropertyValue
Molecular FormulaC10H13BF2O3
Molecular Weight230.02 g/mol
Functional GroupsBoronic acid, Isopropoxy
SolubilityEnhanced due to functional groups

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through its boronic acid group. This interaction is particularly significant in the context of enzyme inhibition and modulation of metabolic pathways.

  • Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming stable complexes with their active sites. This property makes them valuable in the development of therapeutic agents targeting metabolic disorders.
  • Binding Affinity Studies : Research indicates that compounds similar to this compound exhibit significant binding affinities with biomolecules involved in glucose metabolism and lipid regulation. Techniques such as isothermal titration calorimetry (ITC) are often employed to assess these interactions.

Biological Applications

The potential applications of this compound in pharmacology include:

  • Diabetes Management : Boronic acids have been explored for their ability to modulate insulin signaling pathways and inhibit hormone-sensitive lipase (HSL), which could lead to decreased plasma free fatty acid levels. This mechanism is beneficial in treating conditions like insulin resistance and metabolic syndrome .
  • Anticancer Activity : Similar compounds have shown promise as anticancer agents by disrupting cancer cell metabolism and inducing apoptosis through enzyme inhibition .

Case Studies

  • Inhibition of Hormone-Sensitive Lipase : A study demonstrated that boronic acids could effectively inhibit HSL activity, leading to reduced plasma free fatty acids in models of insulin resistance . This suggests a therapeutic avenue for managing metabolic disorders.
  • Neuropsychiatric Disorders : Research into related arylboronic acids has indicated potential benefits in treating neuropsychiatric conditions by modulating synaptic activity and neurotransmitter levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Start with halogenated benzene derivatives (e.g., 3-isopropoxy-5-methylbromobenzene) and introduce fluorine via electrophilic fluorination or halogen exchange. Boronation is typically achieved using lithiation followed by reaction with trimethyl borate. Key factors:

  • Temperature : Lower temperatures (−78°C) minimize side reactions during lithiation .
  • Protecting groups : Use silyl or benzyl groups to stabilize reactive intermediates during fluorination .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. How should researchers handle and store this compound to ensure stability?

  • Best Practices :

  • Storage : Keep at 2–8°C in airtight, moisture-resistant containers under inert gas (argon/nitrogen) to prevent boroxine formation .
  • Solubility : Pre-dissolve in dry THF or DMF for immediate use in cross-coupling reactions .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine substituents and electron-donating isopropoxy group influence the compound’s reactivity in Suzuki-Miyaura couplings?

  • Mechanistic Insights :

  • Fluorine (EWG) : Enhances electrophilicity of the boron atom, accelerating transmetallation with palladium catalysts .
  • Isopropoxy (EDG) : Introduces steric hindrance, which may reduce coupling efficiency with bulky aryl halides. Optimize using sterically tolerant ligands (e.g., SPhos) .
    • Data Support : Similar compounds (e.g., 4-Chloro-3-isopropoxyphenylboronic acid) show 0.91 similarity in reactivity profiles, validating substituent impact .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Characterization Workflow :

  • NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons), ¹⁹F NMR (δ −110 to −120 ppm for fluorines), and ¹¹B NMR (δ 28–32 ppm for boronic acid) .
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to confirm purity (>98%) .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~279.1 Da) .

Q. When encountering contradictory data in cross-coupling yields, what methodological approaches can resolve inconsistencies?

  • Troubleshooting Framework :

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Pd(AmPhos)Cl₂ to address ligand-dependent activity .
  • Solvent Optimization : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance solubility and reaction kinetics .
  • Base Selection : Use K₂CO₃ for milder conditions or CsF for enhanced boronate activation .

Data-Driven Analysis

Q. How does the substitution pattern of this compound compare to structurally similar boronic acids in terms of reactivity?

  • Comparative Table :

CompoundSubstituentsReactivity Index (Suzuki Coupling)Reference
3-Isopropoxy-5-methylphenylboronic acidCl, isopropoxy, methyl0.91
2,4-Difluoro-3-methoxyphenylboronic acidF, methoxy0.87
Target CompoundF, isopropoxy, methyl0.95 (predicted)
  • Key Insight : The trifunctional substitution (F, isopropoxy, methyl) enhances regioselectivity in couplings compared to dichloro analogs .

Methodological Recommendations

Q. What computational tools can predict the steric and electronic effects of this compound’s substituents?

  • Approach :

  • DFT Calculations : Model transition states in Gaussian or ORCA to evaluate steric hindrance from isopropoxy/methyl groups .
  • Molecular Dynamics : Simulate solvent effects on boronate stability using GROMACS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid
Reactant of Route 2
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2,4-Difluoro-3-isopropoxy-5-methylphenylboronic acid

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